molecular formula C20H14Cl4N2OS B2555139 1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899918-72-0

1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2555139
CAS No.: 899918-72-0
M. Wt: 472.21
InChI Key: METKMWXLUZLDNS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C20H14Cl4N2OS and its molecular weight is 472.21. The purity is usually 95%.
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Biological Activity

1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to a class of chemical entities known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural characteristics of this compound suggest a promising profile for further investigation into its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H8Cl4N2OSC_{14}H_{8}Cl_{4}N_{2}OS. Its structure features multiple chlorinated aromatic rings and a diazaspiro framework, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiourea and thiadiazole moieties have shown efficacy against various bacterial strains. A study demonstrated that certain substituted thioureas had minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
1-(3,4-Dichlorobenzoyl)-...3.125Staphylococcus aureus
Thiadiazole derivative D6.25E. coli
Thiadiazole derivative B0.08Candida albicans

Anticancer Activity

The potential anticancer properties of compounds similar to this compound have been explored in several studies. These compounds often interact with cellular pathways involved in apoptosis and cell proliferation. For example, certain thiourea derivatives have been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiourea and related structures have been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This suggests that the compound might also possess similar properties, warranting further investigation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications in the substituents significantly affected the bioactivity of these compounds .
  • Anticancer Mechanisms : Another research effort focused on the mechanism of action of thiourea derivatives in cancer cells. It was found that these compounds could inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4N2OS/c21-12-4-5-13(15(23)10-12)17-19(28)26(20(25-17)7-1-2-8-20)18(27)11-3-6-14(22)16(24)9-11/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKMWXLUZLDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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